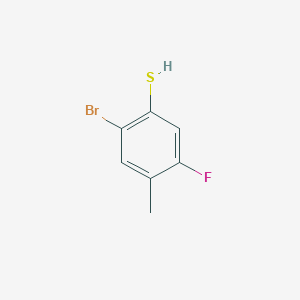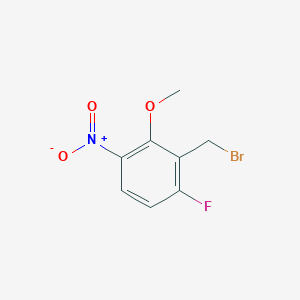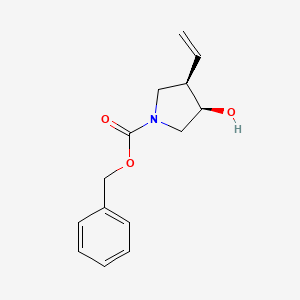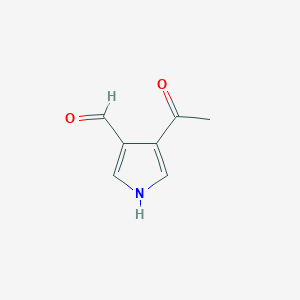![molecular formula C14H7F5O B12867831 1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone CAS No. 893738-15-3](/img/structure/B12867831.png)
1-(2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-yl) ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is a fluorinated organic compound with the molecular formula C14H7F5O. This compound is characterized by the presence of a biphenyl core substituted with five fluorine atoms and an ethanone group. The unique structure of this compound imparts distinct chemical and physical properties, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2’,3’,4’,5’,6’-pentafluorobiphenyl, which serves as the precursor.
Friedel-Crafts Acylation: The key step involves the Friedel-Crafts acylation of 2’,3’,4’,5’,6’-pentafluorobiphenyl with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). This reaction introduces the ethanone group at the desired position on the biphenyl ring.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the final compound in high purity.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Analyse Des Réactions Chimiques
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing fluorine atoms makes the biphenyl ring less reactive towards electrophilic substitution. under specific conditions, such reactions can still occur.
Nucleophilic Substitution: The compound can undergo nucleophilic aromatic substitution due to the electron-deficient nature of the fluorinated biphenyl ring.
Reduction: The ethanone group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Applications De Recherche Scientifique
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone finds applications in various fields of scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic molecules. Its unique structure makes it valuable in studying the effects of fluorination on chemical reactivity and properties.
Biology: The compound is investigated for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient, particularly in the development of drugs with improved pharmacokinetic properties.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, where its fluorinated nature imparts desirable properties such as chemical resistance and thermal stability.
Mécanisme D'action
The mechanism of action of 1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone is primarily influenced by its fluorinated biphenyl core and ethanone group. The electron-withdrawing fluorine atoms affect the compound’s reactivity and interactions with other molecules. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
1-(2’,3’,4’,5’,6’-Pentafluoro[1,1’-biphenyl]-3-yl) ethanone can be compared with other similar compounds to highlight its uniqueness:
1,1’-Biphenyl, 2,2’,3,3’,4,4’,5,5’,6,6’-decafluoro-: This compound has all ten positions on the biphenyl ring substituted with fluorine atoms, making it more electron-deficient and less reactive towards electrophilic substitution.
2,3,4,5,6-Pentafluorothiophenol: This compound contains a thiol group instead of an ethanone group, leading to different reactivity and applications.
Benzenamine, 2,3,4,5,6-pentafluoro-:
Propriétés
Numéro CAS |
893738-15-3 |
|---|---|
Formule moléculaire |
C14H7F5O |
Poids moléculaire |
286.20 g/mol |
Nom IUPAC |
1-[3-(2,3,4,5,6-pentafluorophenyl)phenyl]ethanone |
InChI |
InChI=1S/C14H7F5O/c1-6(20)7-3-2-4-8(5-7)9-10(15)12(17)14(19)13(18)11(9)16/h2-5H,1H3 |
Clé InChI |
IXBZUIGXBFPVOP-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC=CC(=C1)C2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)

![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)


![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)


![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)

![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)

